6-Ethylthio-2,2'-bipyridine
Description
6-Ethylthio-2,2'-bipyridine is a substituted 2,2'-bipyridine derivative characterized by an ethylthio (-SCH₂CH₃) functional group at the 6-position of one pyridine ring. This modification significantly influences its electronic properties, solubility, and coordination behavior. The compound serves as a versatile precursor in organometallic synthesis, particularly in the preparation of sulfoxide intermediates. For instance, oxidation of this compound with magnesium monoperoxyphthalate yields 6-ethylsulphinyl-2,2'-bipyridine, a key intermediate in coupling reactions that achieve yields up to 65% in terpyridine synthesis . Its structural and electronic tunability makes it valuable for designing metal complexes with tailored photophysical or catalytic properties.
Properties
CAS No. |
130897-01-7 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2S/c1-2-15-12-8-5-7-11(14-12)10-6-3-4-9-13-10/h3-9H,2H2,1H3 |
InChI Key |
PYTAHXAHIXLUCM-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=CC(=N1)C2=CC=CC=N2 |
Canonical SMILES |
CCSC1=CC=CC(=N1)C2=CC=CC=N2 |
Synonyms |
6-ETHYLTHIO-2,2'-BIPYRIDINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Donor Strength: Proton affinity and basicity studies indicate that electron-donating groups (e.g., -OCH₃, -SCH₂CH₃) increase the donor capability of bipyridine N atoms, favoring stronger metal-ligand bonds. In contrast, electron-withdrawing groups (e.g., -CF₃) reduce basicity, stabilizing metals in lower oxidation states .
- Steric Effects: Bulkier substituents like -SCH₂CH₃ introduce moderate steric hindrance, which can influence the geometry of metal complexes but are less obstructive than arylthio groups (e.g., 6,6′-di-(2″-thiophenol)-2,2′-bipyridine) .
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